![molecular formula C10H20N2O2 B1394974 Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate CAS No. 1221792-32-0](/img/structure/B1394974.png)
Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate, also known as EAPPC, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. EAPPC is a versatile compound that has been used in a variety of studies, including those related to biochemistry and physiology.
Scientific Research Applications
Drug Synthesis Anticonvulsant Agents
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate has been utilized in the design and synthesis of novel Schiff bases, which are characterized and screened for their anticonvulsant activity. These compounds have also been evaluated for their in vitro blood–brain barrier (BBB) permeability, which is crucial for drugs targeting central nervous system disorders .
Polymer Synthesis Gel Copolymer Modification
This compound has been used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer beads. It plays a role in creating linkage isomers such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel, which are important for developing new materials with specific properties .
Catalysis Synthesis of Linkage Isomers
In catalysis, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is involved in the synthesis of linkage isomers that are essential for catalytic processes. These isomers can influence the rate of chemical reactions and are valuable in research focused on improving efficiency and selectivity .
Pharmaceutical Research Blood-Brain Barrier Permeability
The compound’s ability to be evaluated for blood-brain barrier permeability makes it significant in pharmaceutical research, especially for developing drugs that need to cross the BBB to treat neurological conditions .
Mechanism of Action
Target of Action
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a novel compound that has been synthesized and characterized for its potential anticonvulsant activity It’s worth noting that compounds with similar structures have been found to interact with theGABA transporter 1 (GAT1) .
Mode of Action
In silico molecular docking and dynamics simulations carried out on the homology modeled protein of human gaba transporter 1 (gat1) exhibited complementary interactions of a similar compound within the active binding pocket . This suggests that Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential anticonvulsant activity and interaction with gat1, it’s plausible that it may affect pathways related toGABAergic neurotransmission .
Result of Action
Similar compounds were found to elicit considerable in vitro permeability across the bbb and were further screened for in vivo anticonvulsant activity by sc-ptz and dmcm-induced seizure models . This suggests that Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate may have similar effects.
properties
IUPAC Name |
ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAHERATGIWCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249257 | |
Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | |
CAS RN |
1221792-32-0 | |
Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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